N-(1-methylpiperidin-4-yl)pyridin-3-amine

Description

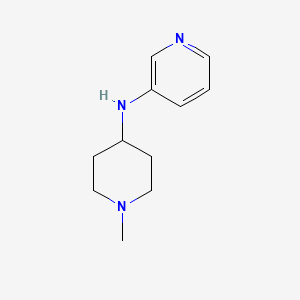

N-(1-Methylpiperidin-4-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted at the 3-position with an amine group linked to a 1-methylpiperidin-4-yl moiety. This structure enables diverse interactions with biological targets, particularly receptors and enzymes, making it a candidate for therapeutic applications. For instance, its structural analog, 2-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine, acts as a high-affinity κ-opioid receptor (KOR) antagonist, demonstrating antidepressant-like effects in preclinical models .

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(1-methylpiperidin-4-yl)pyridin-3-amine |

InChI |

InChI=1S/C11H17N3/c1-14-7-4-10(5-8-14)13-11-3-2-6-12-9-11/h2-3,6,9-10,13H,4-5,7-8H2,1H3 |

InChI Key |

YHVGHQUGAREKIK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or water and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(1-methylpiperidin-4-yl)pyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The biological and chemical properties of N-(1-methylpiperidin-4-yl)pyridin-3-amine are influenced by its substitution pattern. Below is a detailed comparison with key analogs:

| Compound Name | Structural Features | Molecular Weight (g/mol)* | Biological Activity | Key Differentiators |

|---|---|---|---|---|

| This compound | Pyridin-3-amine linked to 1-methylpiperidin-4-yl | ~191.28 (calculated) | Potential KOR antagonism (inferred) | 1-methylpiperidine substitution |

| 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine | Pyridin-3-amine with fluorine at position 5 and piperidin-4-yl | ~209.25 (calculated) | Enhanced receptor selectivity | Fluorine substitution at pyridine C5 |

| 6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine | Pyridazine ring with Cl at C6 and N-methylated piperidine | 227.71 | Moderate anticancer, strong antimicrobial | Pyridazine vs. pyridine core |

| N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine | Pyridin-2-amine linked to 1-methylpiperidin-2-yl | ~191.28 (calculated) | Varied receptor interactions | Piperidine substitution at C2 vs. C4 |

| Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine | Ethylamine linked to 4-methylphenyl and pyridin-3-yl groups | Not reported | Antimicrobial activity | Bulky aromatic substituents |

*Molecular weights are calculated unless explicitly stated in the literature.

Impact of Structural Variations on Activity

- Pyridine vs. Pyridazine Cores : Pyridazine derivatives (e.g., 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine) exhibit distinct electronic properties due to their dual nitrogen atoms, enhancing antimicrobial activity compared to pyridine-based analogs .

- Substituent Position : Fluorination at pyridine C5 (as in 5-Fluoro-N-(piperidin-4-yl)pyridin-3-amine) increases metabolic stability and receptor selectivity, whereas methyl or chlorine groups alter lipophilicity and binding affinity .

- Piperidine Substitution : The position of the methyl group on the piperidine ring (e.g., 1-methylpiperidin-4-yl vs. 1-methylpiperidin-2-yl) affects conformational flexibility and target engagement. For example, C4-substituted piperidines often show improved CNS penetration due to reduced steric hindrance .

Biological Activity

N-(1-Methylpiperidin-4-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a piperidine moiety and a pyridine ring, suggest interactions with various biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented as follows:

The structure consists of a pyridine ring substituted with an amino group and a 1-methylpiperidine moiety. This configuration enhances its reactivity and biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly in modulating neurological pathways. The compound is known to interact with various receptors and enzymes, influencing signaling pathways associated with neurological disorders such as depression and anxiety.

Key Findings:

- Receptor Interaction: Compounds similar to this compound have shown binding affinity to serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

- Kinase Inhibition: Preliminary studies indicate that this compound may inhibit specific kinases involved in critical cellular signaling pathways.

The mechanism of action of this compound involves modulation of neurotransmitter systems. By acting on serotonin and dopamine receptors, it may enhance cognitive functions and alleviate symptoms associated with cognitive decline.

Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on animal models, researchers found that administration led to significant improvements in behavioral tests related to anxiety and depression. The compound demonstrated a dose-dependent effect on reducing anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent.

Study 2: Kinase Inhibition

Another study focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results showed that this compound effectively reduced cell proliferation in vitro by inhibiting key signaling pathways associated with tumor growth.

Table 1: Biological Activity Summary

| Property | Observations |

|---|---|

| Receptor Interaction | Binds to serotonin and dopamine receptors |

| Kinase Inhibition | Inhibits specific kinases related to cancer |

| Neuropharmacological Effects | Reduces anxiety-like behaviors in animal models |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 188.27 g/mol |

| Log P (Octanol-Water) | 2.5 |

| Solubility | Soluble in DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.